2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

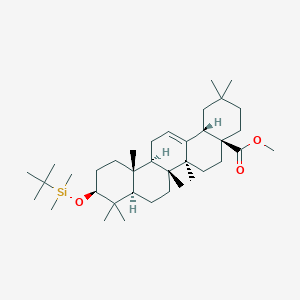

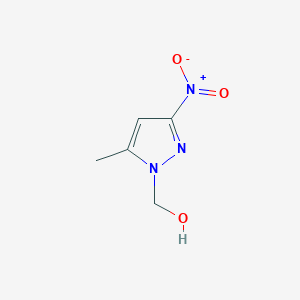

The compound "2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate" is a chemical that appears to be related to a class of compounds that include a 2,3-dihydro-1,4-benzodioxin moiety. This structural motif is present in compounds that have been studied for their potential anti-inflammatory properties. For instance, a related compound, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has been shown to exhibit anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced rat paw edema assay .

Synthesis Analysis

The synthesis of related compounds has been explored using various reagents and methods. In one study, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used as an additive in the carbodiimide (DIC) approach for the synthesis of a novel series of α-ketoamide derivatives, which are structurally related to the compound . The use of OxymaPure/DIC has been shown to be superior to other methods such as HOBt/DIC or carbodiimide alone in terms of purity and yield. This suggests that similar methods could potentially be applied to synthesize the compound of interest with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a benzodioxin ring, which is a bicyclic system consisting of a benzene ring fused to a dioxin ring. This structure is important for the biological activity of these compounds. The compound likely contains additional functional groups, such as an amino group and an acetate ester, which may influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions of "2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate" are not detailed in the provided papers, the studies do suggest that compounds with the benzodioxin subunit can undergo various chemical transformations. For example, the synthesis of α-ketoamide derivatives involves the ring opening of N-acylisatin followed by coupling to different amino acid esters . This indicates that the compound of interest may also participate in similar reactions, such as ring-opening or coupling reactions, depending on the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities to the compounds studied, it can be inferred that the compound may have certain solubility characteristics in organic solvents and could exhibit a certain degree of acidity due to the presence of the acetic acid moiety. The anti-inflammatory activity suggests that the compound may also have specific pharmacokinetic properties that allow it to interact with biological systems effectively .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Several studies focus on the synthesis of novel compounds with potential therapeutic applications, such as aldose reductase inhibitors for treating diabetic complications through the design and synthesis of iminothiazolidin-4-one acetate derivatives, revealing insights into the structure-selectivity relationships and binding modes of these inhibitors (Sher Ali et al., 2012). Additionally, novel biphenyl ester derivatives have been investigated for their tyrosinase inhibitory activities, with some compounds exhibiting significant anti-tyrosinase activities, comparable to standard inhibitors (Huey Chong Kwong et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of novel synthesized compounds, including thiazolidinones and azetidinones derived from chalcone, has been evaluated, revealing that some compounds display interesting antimicrobial activity against a range of bacterial and fungal strains (N. Patel & Minesh D. Patel, 2017). This suggests the broader utility of synthetic chemistry in developing new antimicrobial agents.

Antibacterial and Antifungal Synthesis

Research into the synthesis of novel 4-thiazolidinones and 2-azetidinones derivatives from chalcone, and their evaluation for antibacterial and antifungal activities, highlights the ongoing efforts to discover new compounds with potential therapeutic benefits, especially as antimicrobial resistance becomes a growing concern (M. Ghorab et al., 2017).

properties

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-13-2-4-14(5-3-13)10-19(22)25-12-18(21)20-15-6-7-16-17(11-15)24-9-8-23-16/h2-7,11H,8-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUANREMGWFMFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)

![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2551208.png)

![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6-chloropyridine-3-sulfonamide](/img/structure/B2551209.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)

![N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2551215.png)

![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)

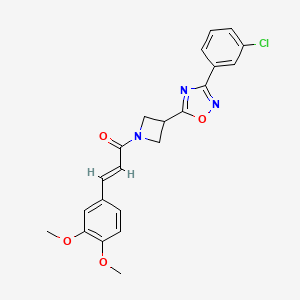

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)